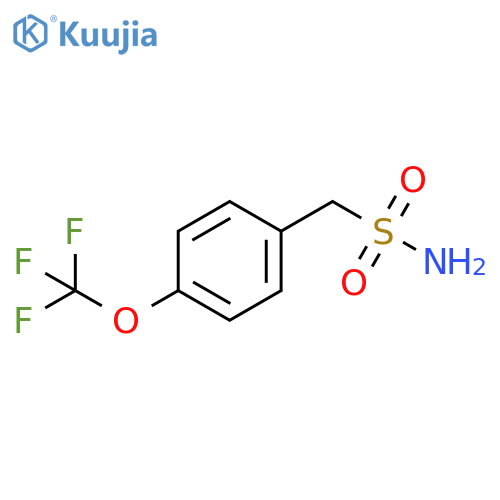Cas no 1250371-16-4 (4-(trifluoromethoxy)phenylmethanesulfonamide)
4-(トリフルオロメトキシ)フェニルメタンスルホンアミドは、有機合成や医薬品開発において重要なスルホンアミド系化合物です。その特徴的なトリフルオロメトキシ基(-OCF₃)は、高い電子求引性を示し、分子全体の極性や代謝安定性を向上させます。この構造は、標的タンパク質との親和性を高めるため、創薬分野で特に有用です。また、スルホンアミド基(-SO₂NH₂)は、水素結合形成能に優れ、生物学的活性の調整に寄与します。熱的・化学的安定性に優れ、中間体としての取り扱い性も良好です。有機溶媒への溶解性と結晶性のバランスが取れており、精密合成に適しています。

1250371-16-4 structure
商品名:4-(trifluoromethoxy)phenylmethanesulfonamide
CAS番号:1250371-16-4
MF:C8H8F3NO3S
メガワット:255.214231491089
MDL:MFCD16677700
CID:4581587
PubChem ID:62085632
4-(trifluoromethoxy)phenylmethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenemethanesulfonamide, 4-(trifluoromethoxy)-
- [4-(trifluoromethoxy)phenyl]methanesulfonamide
- 4-(trifluoromethoxy)phenylmethanesulfonamide
-
- MDL: MFCD16677700
- インチ: 1S/C8H8F3NO3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2,(H2,12,13,14)
- InChIKey: HJHZUVWKKWIBDB-UHFFFAOYSA-N
- ほほえんだ: C1(CS(N)(=O)=O)=CC=C(OC(F)(F)F)C=C1
4-(trifluoromethoxy)phenylmethanesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-321187-1.0g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 1.0g |
$528.0 | 2025-02-20 | |
| Enamine | EN300-321187-0.5g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 0.5g |
$407.0 | 2025-02-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052480-1g |
[4-(Trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95% | 1g |
¥4466.0 | 2023-04-04 | |
| Enamine | EN300-321187-0.05g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 0.05g |
$101.0 | 2025-02-20 | |
| Enamine | EN300-321187-5g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95% | 5g |
$1530.0 | 2023-09-04 | |
| Enamine | EN300-321187-0.1g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 0.1g |
$152.0 | 2025-02-20 | |
| Enamine | EN300-321187-2.5g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 2.5g |
$1034.0 | 2025-02-20 | |
| Enamine | EN300-321187-5.0g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95.0% | 5.0g |
$1530.0 | 2025-02-20 | |
| 1PlusChem | 1P01BXXX-500mg |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95% | 500mg |
$565.00 | 2024-07-10 | |
| Aaron | AR01BY69-10g |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
1250371-16-4 | 95% | 10g |
$3145.00 | 2023-12-16 |
4-(trifluoromethoxy)phenylmethanesulfonamide 関連文献
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
1250371-16-4 (4-(trifluoromethoxy)phenylmethanesulfonamide) 関連製品
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬